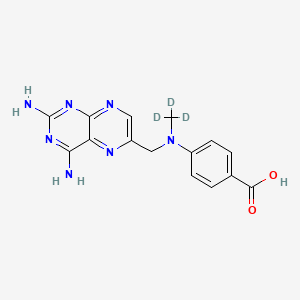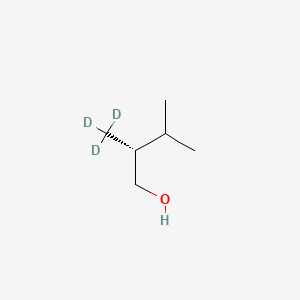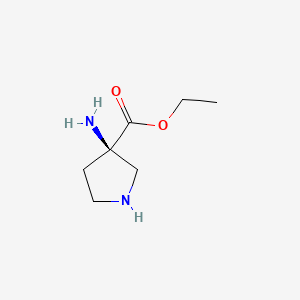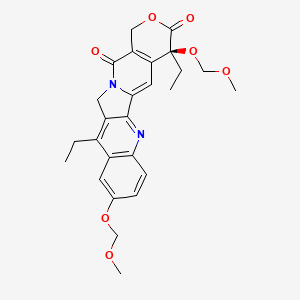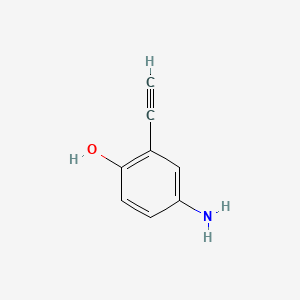
4-Amino-2-éthynylphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethynylphenol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring. It is a disubstituted phenol, making it a valuable compound in various chemical and biochemical research applications .
Applications De Recherche Scientifique
4-Amino-2-ethynylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting from 2-bromo-4-nitrophenol, the nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl). The resulting 4-amino-2-bromophenol can then undergo a Sonogashira coupling reaction with an ethynyl reagent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield 4-Amino-2-ethynylphenol .
Industrial Production Methods: Industrial production of 4-Amino-2-ethynylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium nitrite (NaNO2), hydrochloric acid (HCl), aromatic compounds for coupling
Major Products:
Oxidation: Quinones
Reduction: Ethyl-substituted phenols
Substitution: Azo dyes
Mécanisme D'action
The mechanism of action of 4-Amino-2-ethynylphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- 4-Amino-2-ethynylphenol
- 2-Amino-4-ethynylphenol
- 4-Amino-2-phenylphenol
Comparison: 4-Amino-2-ethynylphenol is unique due to the presence of both an amino group and an ethynyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-4-ethynylphenol has the same functional groups but in different positions, leading to variations in reactivity and applications .
Propriétés
IUPAC Name |
4-amino-2-ethynylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGKBJDDBXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


